molecular formula C25H37N3O2 B3809885 2-[4-[2-(2-furyl)benzyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol

2-[4-[2-(2-furyl)benzyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol

Cat. No.: B3809885
M. Wt: 411.6 g/mol
InChI Key: KYEAKSSMVVWSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[2-(2-furyl)benzyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol (also known as FUBP) is a chemical compound that has been widely studied for its potential use in scientific research. FUBP is a piperazine derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

FUBP is believed to act as a competitive inhibitor of the DAT, meaning that it binds to the same site on the transporter as dopamine and prevents its reuptake into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
Studies have shown that FUBP can have a range of biochemical and physiological effects, including increasing locomotor activity and inducing hyperthermia in rodents. FUBP has also been found to increase dopamine release in the striatum, a key brain region involved in reward processing and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using FUBP in lab experiments is its high selectivity for the DAT, which allows researchers to study the specific effects of dopamine signaling on behavior and physiology. However, one limitation of using FUBP is its potential to interact with other neurotransmitter systems, which can complicate the interpretation of results.

Future Directions

There are a number of potential future directions for research on FUBP, including investigating its potential use as a therapeutic agent for treating drug addiction and other psychiatric disorders. Additionally, further studies are needed to better understand the mechanisms of action of FUBP and its effects on neurotransmitter systems beyond dopamine.

Scientific Research Applications

FUBP has been studied for its potential use in a range of scientific research applications, including as a tool for studying the mechanisms of neurotransmission and drug addiction. In particular, FUBP has been found to bind to the dopamine transporter (DAT) and the sigma-1 receptor, both of which are involved in the regulation of dopamine signaling in the brain.

Properties

IUPAC Name

2-[4-[[2-(furan-2-yl)phenyl]methyl]-1-(1-propan-2-ylpiperidin-4-yl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37N3O2/c1-20(2)27-12-9-22(10-13-27)28-15-14-26(19-23(28)11-16-29)18-21-6-3-4-7-24(21)25-8-5-17-30-25/h3-8,17,20,22-23,29H,9-16,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEAKSSMVVWSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)N2CCN(CC2CCO)CC3=CC=CC=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[2-(2-furyl)benzyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol
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2-[4-[2-(2-furyl)benzyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol
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2-[4-[2-(2-furyl)benzyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol
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2-[4-[2-(2-furyl)benzyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol
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2-[4-[2-(2-furyl)benzyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol
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2-[4-[2-(2-furyl)benzyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol

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